molecular formula C8H5ClN2O B15206344 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B15206344
M. Wt: 180.59 g/mol
InChI Key: XDGGFGXOSXGSIA-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine ringsThe compound’s molecular formula is C8H5ClN2O, and it has a molecular weight of 180.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with an aldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. Additionally, the compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group at the 2-position and the chlorine atom at the 5-position allows for selective functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11)

InChI Key

XDGGFGXOSXGSIA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1Cl)C=O

Origin of Product

United States

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